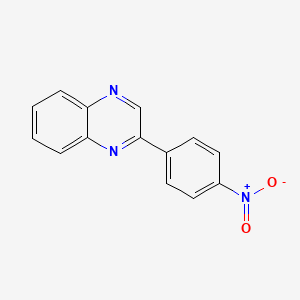

2-(4-Nitrophenyl)quinoxaline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

5541-64-0 |

|---|---|

Molecular Formula |

C14H9N3O2 |

Molecular Weight |

251.24 g/mol |

IUPAC Name |

2-(4-nitrophenyl)quinoxaline |

InChI |

InChI=1S/C14H9N3O2/c18-17(19)11-7-5-10(6-8-11)14-9-15-12-3-1-2-4-13(12)16-14/h1-9H |

InChI Key |

KINUCWHRJPFQQY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] |

solubility |

0.6 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 4 Nitrophenyl Quinoxaline and Its Structural Analogues

Classical Condensation Reactions for Quinoxaline (B1680401) Core Formation

The foundational methods for constructing the quinoxaline core involve the formation of the pyrazine (B50134) ring through condensation reactions. These strategies are valued for their reliability and straightforwardness.

The most traditional and widely employed method for quinoxaline synthesis is the cyclocondensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound. sid.irmdpi.com This reaction, often referred to as the Hinsberg-Korner reaction, forms the basis for numerous synthetic variations. encyclopedia.pub The reaction typically involves heating the two components in a suitable solvent, sometimes with an acid catalyst to facilitate the condensation and subsequent cyclization-dehydration steps. nih.govscispace.com

To improve yields, reduce reaction times, and move towards more environmentally benign processes, various catalysts have been introduced. For instance, cerium(IV) ammonium nitrate (CAN) has been used as a catalyst in tap water at room temperature, allowing for easy product isolation by simple filtration. chim.it Similarly, ammonium heptamolybdate tetrahydrate has been shown to efficiently catalyze the condensation in an ethanol/water mixture, offering high yields under mild conditions. sid.irresearchgate.net

| Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Cerium(IV) ammonium nitrate (CAN) | Tap Water | Room Temperature | Excellent | chim.it |

| Ammonium heptamolybdate tetrahydrate | EtOH/H₂O | Room Temperature | Excellent | sid.irresearchgate.net |

| Montmorillonite K10 | Ethanol | Room Temperature | 95% | mdpi.com |

| Zinc Triflate | Acetonitrile (B52724) | Room Temperature | up to 91% | mdpi.comencyclopedia.pub |

| Alumina-Supported Heteropolyoxometalates | Toluene | Room Temperature | 92% | nih.govscispace.com |

Intramolecular cyclization offers an alternative pathway to the quinoxaline core, starting from a single precursor that already contains the necessary functionalities. These methods can provide greater control over the final structure and may proceed under milder conditions. An example of this approach is the electrochemical-oxidation-induced intramolecular annulation. rsc.org In this strategy, N-aryl enamines can undergo a tandem azidation and cyclic amination process to construct the two C–N bonds required for the quinoxaline ring. rsc.orgrsc.org This electrochemical method avoids the need for transition metal catalysts and chemical oxidants, aligning with the principles of green chemistry. rsc.org

Catalytic Synthesis Protocols

Modern synthetic chemistry increasingly relies on catalytic methods to enhance efficiency, selectivity, and sustainability. The synthesis of quinoxalines has benefited significantly from the development of novel catalytic systems, including those based on transition metals, nanoparticles, and heterogeneous catalysts.

Transition metals are powerful catalysts for a variety of organic transformations, including the synthesis of heterocycles. Copper salts, such as copper(II) bromide (CuBr₂) and copper(II) acetate (Cu(OAc)₂), have been utilized to catalyze the synthesis of quinoxalines from precursors like nitro-olefins or aromatic alkynes reacting with o-phenylenediamines. mdpi.com

More advanced systems involve the use of transition metals doped onto support materials. For example, carbon aerogels doped with transition metals such as iron (Fe), copper (Cu), molybdenum (Mo), or cobalt (Co) have been shown to be active and selective catalysts for quinoxaline synthesis from o-phenylenediamine and α-hydroxy ketones. uned.es These catalysts often feature metal oxides or zero-valent metal nanoparticles as the active species, which can facilitate key steps like oxidation or dehydrogenation in the reaction mechanism. uned.es Magnetic ionic liquids containing iron, such as bmim[FeCl₄], have also been employed as catalysts in quinazoline synthesis, demonstrating the versatility of iron-based catalytic systems. frontiersin.org

The use of nanoparticles as catalysts offers several advantages, including high surface-area-to-volume ratios, which can lead to enhanced catalytic activity. Nickel nanoparticles have been reported as effective and recyclable catalysts for the preparation of quinoxaline derivatives from the reaction of o-phenylenediamines and glyoxal. sapub.org

Iron-based nanoparticles, particularly magnetic nanoparticles like magnetite (Fe₃O₄), have gained significant attention due to their high activity and the ease with which they can be recovered from the reaction mixture using an external magnet. semanticscholar.org These nanoparticles can be functionalized to further enhance their catalytic properties. For instance, silica-modified Fe₃O₄ nanoparticles functionalized with acidic groups have been used for the synthesis of quinoxalines from the condensation of 1,2-diamines with 1,2-dicarbonyl compounds in ethanol at room temperature. semanticscholar.org Similarly, copper-nickel ferrite magnetic nanoparticles (Cu₀.₅Ni₀.₅Fe₂O₄) have been developed as robust heterogeneous catalysts for synthesizing 2-substituted quinoxaline motifs. researchgate.net

| Nanoparticle Catalyst | Key Features | Reference |

|---|---|---|

| Nickel Nanoparticles | Monodispersed, easily recyclable | sapub.org |

| Magnetite (Fe₃O₄) | Magnetically recoverable, high surface area | semanticscholar.org |

| Copper-Nickel Ferrite (Cu₀.₅Ni₀.₅Fe₂O₄) | Robust, heterogeneous, magnetically recoverable | researchgate.net |

| Nanozeolite Clinoptilolite (functionalized) | Recyclable (up to 8 times), operates in water | chim.it |

Heterogeneous catalysts are highly desirable in industrial and laboratory settings because they are easily separated from the reaction mixture, allowing for simple product purification and catalyst recycling. Alumina-supported heteropolyoxometalates, such as those containing molybdenum and vanadium, have proven to be highly active catalysts for the condensation of 1,2-diamines and 1,2-dicarbonyl compounds at room temperature, producing quinoxalines in excellent yields. nih.govscispace.com

Other effective heterogeneous catalysts include:

Montmorillonite K10: A type of clay that can catalyze the reaction between o-phenylenediamine and benzil derivatives in ethanol, achieving high yields in short reaction times. mdpi.com

Sulfonic acid-functionalized Titanium Dioxide (TiO₂-Pr-SO₃H): A solid acid catalyst that is highly efficient, reusable, and can facilitate the reaction at room temperature, often without the need for a solvent. mdpi.com

Functionalized Nanozeolites: Materials like nanozeolite clinoptilolite functionalized with propylsulfonic acid serve as practical heterogeneous catalysts that can be used in water and recycled multiple times without significant loss of activity. chim.it

Graphitic Carbon Nitride (g-C₃N₄): A metal-free semiconductor photocatalyst that can be used for various organic transformations, including the functionalization of quinoxalin-2(1H)-ones under visible light. nih.gov

Cellulose-supported Ionic Liquids: A Brønsted acid catalyst immobilized on a biodegradable support, which has been used effectively in water for quinoxaline synthesis. nih.govsemanticscholar.org

These heterogeneous systems represent a significant step forward in developing sustainable and economically viable processes for the synthesis of 2-(4-nitrophenyl)quinoxaline and its analogues.

Mentioned Chemical Compounds

| No. | Compound Name |

|---|---|

| 1 | This compound |

| 2 | o-phenylenediamine |

| 3 | Benzil |

| 4 | Cerium(IV) ammonium nitrate |

| 5 | Ammonium heptamolybdate tetrahydrate |

| 6 | Ethanol |

| 7 | Water |

| 8 | Montmorillonite K10 |

| 9 | Zinc Triflate |

| 10 | Acetonitrile |

| 11 | Toluene |

| 12 | Copper(II) bromide |

| 13 | Copper(II) acetate |

| 14 | Iron |

| 15 | Copper |

| 16 | Molybdenum |

| 17 | Cobalt |

| 18 | Nickel |

| 19 | Glyoxal |

| 20 | Magnetite (Fe₃O₄) |

| 21 | Vanadium |

| 22 | Titanium Dioxide |

| 23 | Graphitic Carbon Nitride |

| 24 | Quinoxalin-2(1H)-one |

Organocatalysis (e.g., L-Proline, o-Benzoylsulfonimide)

Organocatalysis has emerged as a powerful tool in the synthesis of quinoxaline derivatives, offering a metal-free and often more environmentally benign alternative to traditional methods. The use of small organic molecules to catalyze reactions avoids the issues of metal contamination in the final products and often allows for milder reaction conditions.

L-Proline: The natural amino acid L-proline has been identified as an efficient organocatalyst for the synthesis of quinoxalines. It effectively catalyzes the condensation reaction between 1,2-diamines and 1,2-dicarbonyl compounds. This methodology is noted for its operational simplicity, high yields, and short reaction times. L-proline-catalyzed syntheses can be performed under solvent-free conditions or in green solvents like water, enhancing their appeal from an environmental perspective.

o-Benzoylsulfonimide (Saccharin): N-H acidic compounds, such as saccharin (a close structural analogue of o-benzoylsulfonimide), have been successfully employed as organocatalysts for quinoxaline synthesis. Saccharin, a readily available and non-toxic compound, catalyzes the cyclocondensation of 1,2-arylenediamines with 1,2-dicarbonyl compounds at room temperature. beilstein-journals.orgthieme-connect.com This method is characterized by very short reaction times, often in the range of minutes, and quantitative yields. The catalyst's mild acidity (pKa 1.9), stability, and lack of corrosivity make it an excellent choice for green synthesis. thieme-connect.com The reaction proceeds efficiently in various solvents, with methanol, acetonitrile, and dichloromethane being particularly effective. thieme-connect.com The catalyst has also demonstrated good reusability over multiple cycles. beilstein-journals.orgrsc.org

Table 1: Saccharin-Catalyzed Synthesis of a Quinoxaline Derivative

| Entry | Solvent | Time (min) | Yield (%) |

| 1 | Methanol | 5 | 98 |

| 2 | Acetonitrile | 5 | 98 |

| 3 | Dichloromethane | 5 | 98 |

| 4 | Ethanol | 5 | 90 |

| 5 | Ethyl Acetate | 10 | 98 |

| 6 | Toluene | 15 | 95 |

Data derived from the reaction between 1,2-phenylenediamine and benzil using 10 mol% saccharin at room temperature. thieme-connect.com

Green Chemistry Approaches in Quinoxaline Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of quinoxalines to minimize environmental impact. This involves the use of alternative energy sources, solvent-free conditions, and environmentally benign reaction media.

Microwave-Assisted Synthesis

Microwave irradiation has become a popular technique for accelerating organic reactions. In quinoxaline synthesis, it dramatically reduces reaction times from hours to minutes and often improves yields. e-journals.in Microwave-assisted methods are frequently performed under solvent-free conditions, further enhancing their green credentials. e-journals.inscispace.com

One approach involves making a paste of the reactants (a 1,2-diamine and a 1,2-dicarbonyl compound) with a small amount of a high-boiling polar solvent like DMSO and irradiating the mixture. e-journals.inscispace.com This technique leads to excellent yields in just a few minutes. Another solvent-free microwave method utilizes mineral supports, such as acidic alumina (B75360), which can also act as a catalyst for the condensation reaction. scispace.com This solid-support method is also effective for the tandem oxidation of α-hydroxyketones (acyloins) to the corresponding 1,2-dicarbonyl intermediate, followed by condensation to form the quinoxaline in a one-pot procedure. scispace.com

Solvent-Free and Environmentally Benign Reaction Conditions (e.g., Deep Eutectic Solvents)

Solvent-Free Conditions: As mentioned, many modern synthetic protocols for quinoxalines, including organocatalytic and microwave-assisted methods, can be performed without a bulk solvent. These reactions, often carried out by grinding the reactants together or heating a neat mixture, minimize the use and disposal of volatile organic compounds (VOCs). For instance, the reaction between o-phenylenediamine and benzil can proceed in the absence of solvent using a solid acid catalyst to yield the product in as little as 10 minutes. nih.gov

Deep Eutectic Solvents (DESs): Deep eutectic solvents are emerging as a new class of green solvents. They are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), which form a eutectic with a melting point much lower than the individual components. Natural Deep Eutectic Solvents (NADESs), derived from natural sources, are particularly attractive due to their low toxicity and high biodegradability. rsc.org

A highly efficient protocol for quinoxaline synthesis utilizes a NADES composed of choline chloride and water. rsc.orgresearchgate.net This method allows for the rapid (5 minutes) and high-yielding (>90%) synthesis of functionalized quinoxalines at room temperature without any additional catalyst. rsc.org The products are easily separated by extraction, and the NADES can be recycled multiple times without losing its efficiency. rsc.org Another study reported the use of a DES made from choline chloride and zinc chloride for quinoline synthesis, highlighting the potential of these solvents in heterocyclic chemistry. ccspublishing.org.cn An acidic deep eutectic mixture (ADEM) derived from urea, SbCl₃, and HCl has also been shown to be a highly effective catalyst for quinoxaline synthesis, achieving a 98% yield in 5 minutes at room temperature. nih.gov

Table 2: Quinoxaline Synthesis in a Choline Chloride/Water NADES rsc.org

| Reactants | Product | Time (min) | Yield (%) |

| Benzil, o-Phenylenediamine | 2,3-Diphenylquinoxaline | 5 | 95 |

| Anisoin, o-Phenylenediamine | 2,3-Bis(4-methoxyphenyl)quinoxaline | 5 | 98 |

| 1-Phenylpropane-1,2-dione, o-Phenylenediamine | 2-Methyl-3-phenylquinoxaline | 5 | 96 |

Oxidative Cyclization Strategies

Oxidative cyclization provides a direct route to the quinoxaline core from precursors that are not in the 1,2-dicarbonyl oxidation state. This strategy often involves the in situ oxidation of a substrate followed by cyclocondensation with a 1,2-diamine.

A common and efficient method involves the reaction of α-haloketones, such as phenacyl bromides, with o-phenylenediamines. nih.govlongdom.org This transformation can proceed under catalyst-free conditions in green solvents like water or ethanol at elevated temperatures. nih.gov The reaction is believed to involve initial N-alkylation of the diamine, followed by an intramolecular cyclization and subsequent oxidation to form the aromatic quinoxaline ring. The synthesis of this compound can be achieved from o-phenylenediamine and 4-nitrophenacyl bromide using this approach. Zirconium tungstate (5%WO₃/ZrO₂) has been reported as an efficient and recyclable catalyst for this reaction, providing excellent yields in short reaction times. longdom.org

Another oxidative cyclization approach starts from deoxybenzoins (benzyl ketones). In the presence of a suitable catalyst and an oxidant (often air or O₂), the deoxybenzoin is oxidized in situ to the corresponding benzil, which then condenses with an o-phenylenediamine in a one-pot reaction to afford the quinoxaline derivative. rhhz.netorganic-chemistry.org

Nucleophilic Aromatic Substitution (SNAr) in Functionalizing Quinoxaline Systems

Nucleophilic aromatic substitution (SNAr) is a key strategy for the functionalization of pre-formed quinoxaline rings, rather than their de novo synthesis. This reaction is particularly effective on quinoxaline systems bearing good leaving groups (e.g., halogens) and electron-withdrawing groups that activate the ring towards nucleophilic attack. wikipedia.orgchemistrysteps.com

The diazine nature of the quinoxaline core makes it inherently electron-deficient, facilitating SNAr reactions. Halogenated quinoxalines, such as 2,3-dichloroquinoxaline, are highly valuable substrates for this purpose. nih.govsemanticscholar.org The chlorine atoms can be displaced sequentially by various nucleophiles (e.g., amines, thiols, alkoxides), allowing for the controlled introduction of different functional groups at the 2- and 3-positions. nih.gov This sequential displacement is a powerful tool for building complex and unsymmetrically substituted quinoxaline derivatives. semanticscholar.org For example, reacting 2,3-dichloroquinoxaline with a nucleophile can lead to mono- or di-substituted products depending on the stoichiometry and reaction conditions.

Multicomponent Reaction Strategies for Diversified Libraries

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all reactants, are highly valued for their efficiency and ability to rapidly generate libraries of structurally diverse compounds.

Several MCR strategies have been developed for quinoxaline synthesis. One notable example is an isocyanide-based three-component reaction. In this approach, an ortho-diisocyanoarene reacts with a common isocyanide and a trapping agent (such as water or an alcohol) to form a range of quinoxaline derivatives. acs.org This catalyst-free domino reaction proceeds through a unique quinoxaline-based zwitterionic intermediate. acs.org

Another three-component method involves the reaction of o-phenylenediamines, aryl ketones, and elemental sulfur, catalyzed by a base like piperidine. thieme-connect.com This process uses the acetophenone as a surrogate for a 1,2-dicarbonyl compound, leading to the formation of quinoxalin-2-thiones or, when using α-substituted acetophenones, 2,3-disubstituted quinoxalines. thieme-connect.com These MCRs offer a high degree of atom economy and operational simplicity, making them ideal for creating diversified libraries of quinoxaline analogues for further study.

Regioselective Synthesis of Nitrophenyl Quinoxaline Derivatives

The regioselective synthesis of nitrophenyl quinoxaline derivatives is a critical aspect of synthetic organic chemistry, enabling the precise placement of the nitrophenyl group onto the quinoxaline scaffold. This control is paramount as the position of the nitro group can significantly influence the molecule's chemical properties and biological activity. Various methodologies have been developed to achieve high regioselectivity in the synthesis of these compounds, primarily by manipulating the electronic and steric nature of the reactants and optimizing reaction conditions.

A common and foundational method for synthesizing quinoxalines is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound. mtieat.orgmdpi.com The regioselectivity of this reaction, when using a substituted o-phenylenediamine, is dictated by the electronic properties of the substituents. For instance, in the synthesis of a nitrophenyl quinoxaline derivative, if a substituted o-phenylenediamine is reacted with a phenylglyoxal bearing a nitro group, the more nucleophilic amino group of the diamine will preferentially attack the more electrophilic carbonyl carbon of the glyoxal. Electron-donating groups on the o-phenylenediamine can enhance the nucleophilicity of the adjacent amino group, directing the condensation. Conversely, electron-withdrawing groups will deactivate the nearby amino group. acs.org

Hypervalent iodine reagents have emerged as effective catalysts for the regioselective annulation of α-iminoethanones and o-phenylenediamines to yield trisubstituted quinoxalines. acs.orgacs.org This method has demonstrated excellent regioselectivities. acs.org For example, the use of [bis(trifluoroacetoxy)iodo]benzene and [bis(trifluoroacetoxy)iodo]pentafluorobenzene as catalysts can achieve high regiocontrol. acs.org In cases involving o-phenylenediamines with electron-withdrawing groups like a nitro group, the reaction's selectivity is influenced by the deactivation of the diamine. acs.org In contrast, an electron-donating group on the diamine, such as a methoxy group, leads to a different regiochemical outcome, with the more electron-rich amino group selectively condensing with the keto moiety of the α-iminoethanone. acs.org

Another strategy to achieve regioselectivity involves the reaction of diamino-2-quinoxalinols with salicylaldehyde derivatives, which produces 2-quinoxalinol imines as a single isomer in high yields. nih.gov The regioselectivity in this case has been confirmed through isotopic labeling experiments. nih.gov

Furthermore, metal-free, base-promoted reactions of o-phenylenediamines with ynones have been shown to proceed with high regioselectivity. organic-chemistry.org This approach involves a sequence of Michael addition, dehydration condensation, and C-α-CH2-extrusion. organic-chemistry.org

The following table summarizes key aspects of regioselective synthesis methods for quinoxaline derivatives, which are applicable to nitrophenyl-substituted analogs.

| Method | Reactants | Catalyst/Reagent | Key Features |

| Condensation Reaction | Substituted o-phenylenediamine and a 1,2-dicarbonyl compound (e.g., nitrophenylglyoxal) | Acid or base catalysis | Regioselectivity is governed by the electronic effects of substituents on the o-phenylenediamine. |

| Hypervalent Iodine-Mediated Annulation | α-Iminoethanones and o-phenylenediamines | [Bis(trifluoroacetoxy)iodo]benzene or [Bis(trifluoroacetoxy)iodo]pentafluorobenzene | Achieves excellent regioselectivity for trisubstituted quinoxalines. acs.org |

| Reaction of Diamino-2-quinoxalinols | Diamino-2-quinoxalinols and salicylaldehyde derivatives | - | Produces a single regioisomer of 2-quinoxalinol imines. nih.gov |

| Metal-Free Reaction with Ynones | o-Phenylenediamines and ynones | Base | High regioselectivity through a cascade of reactions. organic-chemistry.org |

Reactivity and Derivatization Strategies of 2 4 Nitrophenyl Quinoxaline

Electrophilic Functionalization of the Quinoxaline (B1680401) Nucleus

The quinoxaline ring system is generally deactivated towards electrophilic substitution reactions due to the electron-withdrawing nature of the two nitrogen atoms in the pyrazine (B50134) ring. thieme-connect.dethieme-connect.de This deactivation makes direct electrophilic attack on the quinoxaline nucleus challenging. However, substitution is most likely to occur at the 5- and 8-positions of the benzo portion of the ring, where calculations have shown the highest electron density. thieme-connect.dethieme-connect.de The presence of electron-donating groups on the benzene (B151609) ring can facilitate electrophilic substitution. thieme-connect.dethieme-connect.de

Common electrophilic substitution reactions such as nitration and sulfonation can be performed on quinoxaline derivatives, though often requiring forcing conditions.

Nitration: The introduction of a nitro group onto the quinoxaline ring is a key electrophilic substitution. This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. google.com The position of nitration is influenced by the existing substituents on the ring.

Sulfonation: The sulfonation of quinoxalines can be achieved using an electrophilic agent like chlorosulfonic acid to produce quinoxaline sulfonyl chlorides. mdpi.com These intermediates can then be further reacted with amines to form various quinoxaline sulfonamides. mdpi.com

The reactivity of the quinoxaline nucleus can be enhanced by the formation of N-oxides. Quinoxaline N-oxides exhibit increased reactivity towards both nucleophilic and electrophilic substitutions. thieme-connect.dethieme-connect.de

Nucleophilic Transformations at the Quinoxaline Scaffold

The electron-deficient character of the pyrazine ring in quinoxaline makes it susceptible to nucleophilic attack, particularly at the C2 and C3 positions. This reactivity is a cornerstone for the synthesis of a wide array of functionalized quinoxaline derivatives.

One common strategy involves the use of quinoxalin-2(1H)-ones as precursors. The C2 position of these compounds can be activated for nucleophilic substitution through various methods. A metal-free oxidative S-O cross-coupling strategy has been developed to synthesize 2-sulfonyloxylated quinoxalines from quinoxalinones. rsc.org These sulfonyloxylated derivatives can then undergo nucleophilic substitution with various nucleophiles.

Direct C-H functionalization offers another avenue for nucleophilic transformations. For instance, the C-3 position of quinoxalin-2(1H)-ones can undergo direct carbamoylation with isocyanides in the presence of an acid promoter. acs.org

The introduction of a good leaving group at the C2 or C3 position, such as a halogen, facilitates nucleophilic substitution reactions. For example, 2-chloroquinoxaline (B48734) derivatives can react with various nucleophiles, including amines and thiols, to yield a diverse range of substituted quinoxalines. researchgate.net

Chemical Modifications of the Nitrophenyl Moiety

The 4-nitrophenyl group of 2-(4-nitrophenyl)quinoxaline offers a versatile handle for a variety of chemical transformations, primarily centered around the reduction of the nitro group.

The most common modification is the reduction of the nitro group to an amino group. This transformation is a critical step in the synthesis of many biologically active compounds. The resulting amino group can then be further functionalized through various reactions, including:

Acylation: Reaction with acylating agents to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Diazotization: Conversion to a diazonium salt, which can then be used in a variety of subsequent reactions, such as Sandmeyer reactions to introduce a range of substituents.

The choice of reducing agent for the nitro group is crucial and can be tailored to achieve specific outcomes. Common reducing agents include:

| Reducing Agent | Conditions | Product |

| H₂/Pd-C | Catalytic hydrogenation | 2-(4-Aminophenyl)quinoxaline |

| Fe/HCl | Acidic reduction | 2-(4-Aminophenyl)quinoxaline |

| SnCl₂/HCl | Acidic reduction | 2-(4-Aminophenyl)quinoxaline |

The resulting 2-(4-aminophenyl)quinoxaline is a key intermediate for the synthesis of more complex molecules. For example, it can be used in the construction of novel heterocyclic systems or for the introduction of reporter groups for biological studies.

Annulation and Ring-Forming Reactions Involving this compound Intermediates

The this compound scaffold can serve as a building block for the construction of more complex, polycyclic systems through annulation and ring-forming reactions. These reactions often involve the functional groups on both the quinoxaline nucleus and the nitrophenyl moiety.

A key strategy involves the reduction of the nitro group to an amine, followed by a cyclization reaction with a suitable partner. For instance, the resulting 2-(4-aminophenyl)quinoxaline can be reacted with α-dicarbonyl compounds or their equivalents to form new heterocyclic rings fused to the quinoxaline system.

Another approach utilizes the reactivity of the quinoxaline ring itself. For example, the synthesis of 2-aryl-3-(2-aminoaryl) quinoxalines can be achieved through a ring opening-cyclization sequence with 1,2-diaminoarenes. researchgate.net

Complexation with Metal Centers and Coordination Chemistry

The nitrogen atoms in the quinoxaline ring of this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. The formation of metal complexes can significantly alter the electronic properties and biological activity of the parent molecule.

The coordination chemistry of quinoxaline derivatives has been extensively studied. The quinoxaline ring can act as a bidentate ligand, coordinating to a metal center through its two nitrogen atoms. The specific coordination mode will depend on the metal ion, the other ligands in the coordination sphere, and the reaction conditions.

The nitrophenyl group can also influence the coordination behavior of the molecule. The electron-withdrawing nitro group can affect the basicity of the quinoxaline nitrogens, thereby modulating the strength of the metal-ligand bond.

Formation of Fused Heterocyclic Systems (e.g., Pyrrolo[1,2-a]quinoxalines, Indolo[1,2-a]quinoxalines)

The this compound scaffold is a valuable precursor for the synthesis of fused heterocyclic systems, such as pyrrolo[1,2-a]quinoxalines and indolo[1,2-a]quinoxalines. These fused systems are of significant interest due to their presence in various biologically active natural products and synthetic compounds.

The synthesis of these fused systems often involves a multi-step sequence. A common approach begins with the functionalization of the quinoxaline ring, followed by a cyclization reaction to form the fused ring.

For example, the synthesis of pyrrolo[1,2-a]quinoxalines can be achieved through the reaction of a 2-substituted quinoxaline with a suitable three-carbon synthon. The regioselectivity of these reactions is a critical aspect, and various strategies have been developed to control the outcome. For instance, the bromination of 4-(4-nitrophenyl)pyrrolo[1,2-a]quinoxaline has been shown to be regioselective. rsc.org

Similarly, indolo[1,2-a]quinoxalines can be synthesized from appropriately substituted quinoxaline precursors. The reaction of isatin (B1672199) with o-phenylenediamine (B120857) can lead to the formation of an indolo[2,3-b]quinoxaline core structure. sapub.org

Structural Elucidation and Advanced Spectroscopic Characterization of 2 4 Nitrophenyl Quinoxaline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR: In the proton NMR spectrum of 2-(4-nitrophenyl)quinoxaline, the protons on the quinoxaline (B1680401) and nitrophenyl rings resonate in the aromatic region. For the parent compound, a characteristic singlet is observed for the proton at the 3-position of the quinoxaline ring. The protons of the benzo portion of the quinoxaline ring typically appear as multiplets, as do the protons of the 4-nitrophenyl group. heteroletters.orgniscpr.res.in For instance, in a deuterated chloroform (B151607) (CDCl₃) solvent, the proton at C3 appears as a singlet at 9.36 ppm. heteroletters.org The aromatic protons of the quinoxaline ring appear as multiplets between 7.77-7.85 ppm and 8.11-8.18 ppm. heteroletters.org When measured in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the C3-H proton shows a singlet at 9.67 ppm. niscpr.res.in

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound in CDCl₃, characteristic peaks are observed for the carbons of both the quinoxaline and the nitrophenyl moieties. heteroletters.org In DMSO-d₆, the carbon signals appear at different chemical shifts, reflecting the change in the solvent environment. niscpr.res.in

Table 1: ¹H and ¹³C NMR Data for this compound

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| ¹H NMR | CDCl₃ | 7.77-7.85 (m, 2H, Ar-H), 8.11-8.18 (m, 2H, Ar-H), 8.40 (s, 1H, Ar-H), 9.36 (s, 1H, Ar-H) | heteroletters.org |

| DMSO-d₆ | 7.90–7.93 (m, 2H), 8.13–8.16 (m, 2H), 8.39–8.42 (m, 2H), 8.56–8.59 (m, 2H), 9.67 (s, 1H) | niscpr.res.in | |

| ¹³C NMR | CDCl₃ | 127.7, 128.4, 129.2, 130.8, 131.4, 133.0, 138.6, 142.8, 147.0, 149.1 | heteroletters.org |

| DMSO-d₆ | 124.6, 129.2, 129.36, 129.9, 131.4, 131.5, 141.8, 142.0, 142.4, 144.4, 148.9, 149.4 | niscpr.res.in |

Vibrational Spectroscopy (Infrared Spectroscopy)

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present. For derivatives such as 3-(4-nitrophenyl)quinoxaline-2-carbonitrile-1,4-dioxide, characteristic absorption bands are observed. mdpi.com The presence of a nitrile group (C≡N) is indicated by a sharp band around 2238 cm⁻¹. mdpi.com The nitro group (NO₂) typically shows strong asymmetric and symmetric stretching vibrations. mdpi.comniscpr.res.in Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹. mdpi.comniscpr.res.in

Table 2: Key IR Absorption Bands for this compound Derivatives

| Derivative | Functional Group | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| 3-(4-Nitrophenyl)quinoxaline-2-carbonitrile-1,4-dioxide | Aromatic C-H | 3105 | mdpi.com |

| Nitrile (C≡N) | 2238 | mdpi.com | |

| Aromatic C=C | 1598, 1515 | mdpi.com | |

| Nitro (NO₂) | 1344 | mdpi.com | |

| 2-(4'-Nitrophenyl)-quinoxaline-1,4-dioxide | Aromatic C-H | 3040 | niscpr.res.in |

| Nitro (NO₂) | 1360, 1340 | niscpr.res.in |

Mass Spectrometry (ESI-MS, HRMS-ESI)

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, thereby providing the molecular weight of a compound. Electrospray ionization (ESI) is a soft ionization technique commonly used for quinoxaline derivatives.

For this compound, the ESI mass spectrum typically shows a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 252. heteroletters.orgniscpr.res.in High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. For example, the HRMS-ESI of 2-(3-nitrophenyl)quinoxaline (B1597427) showed a calculated m/z for [M+H]⁺ of 252.1652 and a found value of 252.1657, confirming its molecular formula as C₁₄H₉N₃O₂. derpharmachemica.com In the case of 2-(4'-nitrophenyl)-quinoxaline-1,4-dioxide, the mass spectrum shows the molecular ion (M⁺) at m/z 283, with subsequent losses of oxygen atoms, which is characteristic of N-oxides. niscpr.res.in

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. Studies on derivatives of this compound have been conducted to determine their precise molecular geometry. nih.govnih.gov For instance, the crystal structure of ethyl 1-benzyl-2-(4-nitrophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has been determined, providing detailed information about its conformation and packing in the crystal lattice. nih.gov These studies are essential for understanding structure-activity relationships. nih.gov

Investigation of Stereochemical Aspects (if applicable to derivatives)

When quinoxaline derivatives possess chiral centers, the investigation of their stereochemistry becomes important. For example, the synthesis of certain quinoxaline derivatives can lead to the formation of cis and trans isomers. mdpi.com The stereochemistry of the interactions between quinoxaline antagonists and glutamate (B1630785) receptors has been investigated using Fourier transform infrared spectroscopy, revealing how the binding site influences the electronic configuration of the antagonist. nih.gov The addition of substituents can create stereoisomers, and their distinct biological activities are often a subject of study. rsc.org

Theoretical and Computational Investigations of 2 4 Nitrophenyl Quinoxaline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. These methods, rooted in quantum mechanics, can elucidate properties like electronic structure, reactivity, and spectroscopic signatures.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary tool for computational analysis in chemistry due to its balance of accuracy and computational cost. It is particularly effective for studying quinoxaline (B1680401) derivatives. nih.govrsc.orgresearchgate.netscispace.com DFT calculations allow for the prediction of various molecular and atomic properties, including total energy, binding energy, and the distribution of electrons. rsc.org The B3LYP hybrid functional is a commonly employed method in these studies. researchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. rsc.org

For quinoxaline derivatives, the HOMO and LUMO energy levels are calculated to predict their electronic behavior. nih.govscispace.com For the related compound 2-phenylquinoxaline (B188063) (lacking the nitro group), DFT calculations at the B3LYP/6-311G(d,p) level have been performed to analyze these orbitals. researchgate.net The presence of the electron-withdrawing nitro group in 2-(4-Nitrophenyl)quinoxaline is expected to significantly lower the energy of the LUMO, making the molecule a better electron acceptor compared to its non-nitrated counterpart.

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Parameters (Hypothetical Data for Illustrative Purposes)

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.58 |

| ELUMO | -3.12 |

| Energy Gap (ΔE) | 3.46 |

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps are valuable visual tools for understanding the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. researchgate.net The MEP surface displays regions of varying electrostatic potential, where red typically indicates negative potential (electron-rich areas, prone to electrophilic attack) and blue indicates positive potential (electron-deficient areas, prone to nucleophilic attack). researchgate.net

In quinoxaline derivatives, MEP analysis helps to identify the reactive sites. nih.govscispace.comresearchgate.net For this compound, the MEP map would be expected to show a significant region of negative potential around the nitrogen atoms of the quinoxaline ring and the oxygen atoms of the nitro group, highlighting their nucleophilic character. Conversely, the hydrogen atoms and the carbon atom attached to the nitro group would likely exhibit positive potential.

Analysis of Vibrational Modes and Spectra

Theoretical vibrational analysis, typically performed using DFT, calculates the harmonic vibrational frequencies of a molecule. These calculated frequencies are instrumental in assigning the bands observed in experimental infrared (IR) and Raman spectra. unlp.edu.ar This analysis confirms the optimized structure as a true minimum on the potential energy surface and aids in the interpretation of experimental data. unlp.edu.ar

For various substituted quinoxalines, vibrational analyses have been conducted. unlp.edu.arscialert.netscialert.net Key vibrational modes for aromatic nitro compounds include the antisymmetric and symmetric stretching vibrations of the NO₂ group, which typically appear in the regions of 1570–1485 cm⁻¹ and 1370–1320 cm⁻¹, respectively. scialert.netscialert.net The characteristic vibrations of the quinoxaline ring, such as C-H, C=C, and C=N stretching, would also be identified. scialert.net

Table 2: Selected Calculated Vibrational Frequencies (Hypothetical Data for Illustrative Purposes)

| Assignment | Wavenumber (cm⁻¹) |

|---|---|

| C-H stretch (aromatic) | 3100-3000 |

| C=N stretch (quinoxaline) | ~1620 |

| NO₂ antisymmetric stretch | ~1550 |

| C=C stretch (aromatic) | 1600-1450 |

| NO₂ symmetric stretch | ~1350 |

Ab Initio and Semi-Empirical Methods for Electronic Properties

Ab initio and semi-empirical methods are alternative quantum mechanical approaches for studying molecular properties. Ab initio methods derive results from first principles without using experimental data, offering high accuracy at a significant computational cost. researchgate.net Semi-empirical methods, in contrast, use parameters derived from experimental data to simplify calculations, making them faster but generally less accurate than ab initio or DFT methods. researchgate.net These methods can also be used to calculate electronic properties and vibrational frequencies, providing a broader computational toolkit for molecular analysis. researchgate.net While DFT is more common for recent studies on quinoxalines, these alternative methods provide a foundational context for computational chemistry. researchgate.netunlp.edu.ar

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. MD simulations are particularly useful for conformational analysis, revealing the preferred shapes and orientations of flexible molecules, and for studying intermolecular interactions in condensed phases. unlp.edu.ar For quinoxaline derivatives, MD simulations can be employed to scan the conformational space to identify the lowest-energy conformers before undertaking more computationally intensive quantum chemical calculations. unlp.edu.ar In the context of drug design, MD simulations are also used to understand the stability of a ligand within the binding site of a protein. nih.gov While specific MD studies on this compound were not found, this technique remains a vital tool for exploring the dynamic behavior of such molecules.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to correlate the structural features of a molecule with its physicochemical properties. For quinoxaline derivatives, QSPR models have been developed to predict various properties, such as melting points. unlp.edu.arresearchgate.net

In a study involving a series of 75 quinoxaline derivatives, a QSPR model was established to predict their melting points using 875 theoretical descriptors calculated with Dragon 5 software. unlp.edu.arresearchgate.net The most effective model utilized seven descriptors and demonstrated a strong correlation. researchgate.net While this study did not exclusively focus on this compound, the methodologies employed are applicable. The selection of descriptors in such models often includes constitutional indices that account for factors like molecular weight and the number of specific atom types (e.g., sp2 carbons, oxygen, and nitrogen atoms). researchgate.net Another study on 2-aryl quinoxaline derivatives developed a 3D-QSAR model with good correlative and predictive abilities (r² = 0.904, q² = 0.708), highlighting the importance of steric, electrostatic, hydrophobic fields, and hydrogen bond acceptors in determining biological activity. uni-rostock.de

These models are valuable for predicting the properties of new quinoxaline derivatives, including this compound, and for understanding which structural modifications are likely to influence their behavior.

In Silico Molecular Interactions and Binding Studies

In silico molecular interaction studies, particularly molecular docking, are instrumental in predicting how a ligand like this compound might bind to a biological macromolecule, such as an enzyme or a receptor. These studies provide information on binding affinity, preferred binding poses, and the specific interactions that stabilize the ligand-protein complex.

Molecular docking studies have been performed on various quinoxaline derivatives to evaluate their potential as inhibitors of several key enzymes implicated in diseases. Although studies focusing specifically on this compound are not extensively detailed in the provided results, the docking of structurally related compounds provides valuable insights.

Quinoxaline derivatives have been docked against a range of biological targets, including:

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 is a key target in cancer therapy. Docking studies of quinoxaline-based compounds have been conducted to predict their binding interactions with the VEGFR-2 active site. nih.govrsc.org

Cytochrome P450: To assess potential drug-drug interactions and metabolic stability, docking studies with enzymes like cytochrome P450 3A4 (CYP3A4) have been performed for quinoxaline derivatives. nih.govscispace.com

α-Glucosidase and α-Amylase: These enzymes are targets for anti-diabetic drugs. Docking studies have been used to investigate the binding modes of quinoxaline derivatives to these enzymes. researchgate.net

Topoisomerase IIβ and Tissue Transglutaminase: Novel oxiranyl-quinoxaline derivatives have been evaluated in silico for their binding energies against these cancer-related targets. mdpi.com

Epidermal Growth Factor Receptor (EGFR): Quinoxaline-sulfonyl-1,2,4-triazole hybrids have been studied via in silico docking to understand their binding to the EGFR receptor. researchgate.net

Nicotinic Acetylcholine Receptor: The insecticidal potential of some quinoxaline derivatives has been linked to their interaction with this receptor. acs.org

In a study on new phenylisoxazole quinoxalin-2-amine (B120755) hybrids, it was noted that compounds with a nitro substituent exhibited the most potent α-amylase inhibitory activity, suggesting that the nitro group on this compound could be crucial for its biological interactions. rsc.org

The analysis of ligand-protein interactions reveals the specific forces that stabilize the binding of a molecule within the active site of a protein. These interactions typically include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For quinoxaline derivatives, docking studies have revealed key interaction patterns. For instance, in the active site of VEGFR-2, the amide group of certain quinoxaline derivatives was found to form hydrogen bonds with amino acid residues like Glu883 and Asp1044, while the quinoxaline moiety itself engaged in hydrophobic interactions. nih.gov Similarly, in studies with α-glucosidase, the presence of chloro and nitro substituents was found to be important for achieving high binding energy. rsc.org

The binding modes of quinoxaline derivatives can vary depending on the target. For example, some inhibitors bind to the ATP binding site of kinases, while others may bind to allosteric sites. nih.govrsc.org The specific binding mode of this compound would depend on the topology and amino acid composition of the target's binding pocket. The nitro group, being a strong electron-withdrawing and hydrogen bond-accepting group, would likely play a significant role in dictating these interactions.

A representative table of binding energies for various quinoxaline derivatives against different targets is provided below.

| Derivative Class | Target Enzyme | Binding Energy (kcal/mol) |

| N-acetamide quinoxaline derivative | α-Glucosidase | -6.5 |

| N-acetamide quinoxaline derivative | α-Amylase | -6.9 |

| Quinoxaline-sulfonyl-1,2,4-triazole hybrid | EGFR | -10.0 |

| Thiazolidinone-quinoxaline derivative | Nicotinic Acetylcholine Receptor | -10.54 |

Natural Population Analysis (NPA) is a method used to calculate the distribution of electron density among the atoms in a molecule, providing insights into the atomic charges. uni-rostock.de This information is valuable for understanding a molecule's reactivity and its potential for electrostatic interactions. NPA is considered an improvement over the Mulliken population analysis as it tends to be less dependent on the basis set used in the calculation. uni-rostock.de

For quinoxaline derivatives, NPA has been employed as part of Density Functional Theory (DFT) studies to analyze charge transfer and orbital energies. tandfonline.com These analyses reveal that the charge distribution is influenced by the nature and position of substituents on the quinoxaline ring system. In chromophores derived from quinoxaline, it has been observed that while hydrogen atoms have a uniform positive charge, carbon atoms can have either positive or negative charges depending on their electronic environment (i.e., whether they are attached to electron-donating or electron-withdrawing groups). rsc.org This separation of partial charges is critical for intermolecular and intramolecular interactions. rsc.org

Computational Exploration of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to explore the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. The most common method for synthesizing quinoxalines is through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. researchgate.net

The reaction mechanism is generally acid-catalyzed, where the catalyst activates a carbonyl group of the dicarbonyl compound, facilitating the nucleophilic attack by the diamine. researchgate.net This is followed by dehydration and cyclization to form the quinoxaline ring. researchgate.net

Theoretical studies can model this process to determine the energy profile of the reaction pathway. For example, in the study of the photodegradation of certain organic molecules, transition state theory has been used to calculate the rate constant for bond dissociation by determining the activation energy and free activation energy of the transition state. beilstein-journals.org Similar computational approaches can be applied to the synthesis of this compound to understand the kinetics and thermodynamics of the reaction, and to potentially optimize the reaction conditions. The synthesis of pyrrolo[2,3-b]quinoxalines has been mechanistically proposed to proceed through a series of steps that can be computationally modeled. nih.gov

Applications of 2 4 Nitrophenyl Quinoxaline and Its Derivatives in Materials Science and Catalysis

Advanced Materials Applications

The distinct electronic and photophysical properties of 2-(4-nitrophenyl)quinoxaline and its derivatives make them promising candidates for a range of advanced materials.

Optoelectronic Materials (e.g., Organic Semiconductors, Electroluminescent Devices)

Quinoxaline (B1680401) derivatives are recognized as attractive electron-transporting materials. nih.gov Their strong electron-accepting nature facilitates efficient electron injection and charge collection, making them suitable for use as n-type semiconductors in various organic electronic devices. nih.govbeilstein-journals.org The extended π-conjugation within these molecules enhances light absorption across a broad spectrum. nih.govbeilstein-journals.org

In the realm of organic light-emitting diodes (OLEDs), quinoxaline derivatives are utilized as thermally activated delayed fluorescence (TADF) emitters and chromophores. nih.govbeilstein-journals.org The electron-deficient nature of the quinoxaline ring, combined with appropriate donor moieties, allows for the design of molecules with small energy gaps between their singlet and triplet excited states, a key characteristic for efficient TADF. This property enables the harvesting of both singlet and triplet excitons for light emission, leading to high internal quantum efficiencies in OLEDs.

Furthermore, the extended π-conjugation and the presence of the electron-deficient nitro group in compounds like 1-(2-methoxyethyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline make them potential candidates for optoelectronic applications. vulcanchem.com Quinoxaline-based compounds are considered promising materials for various optoelectronics applications, including organic thin-film transistors and organic light-emitting diodes (OLEDs). researchgate.net

Dye-Sensitized Solar Cells (DSSCs)

Quinoxaline derivatives have emerged as crucial components in dye-sensitized solar cells (DSSCs), primarily serving as electron acceptors or as part of the π-bridge in D-π-A (donor-π-acceptor) organic sensitizers. nih.govbeilstein-journals.orgresearchgate.net Their strong electron-withdrawing ability promotes efficient electron injection from the excited dye into the semiconductor's conduction band and facilitates charge collection. nih.govbeilstein-journals.org The extended conjugation of the quinoxaline structure also contributes to enhanced light absorption over a wider range of the solar spectrum. nih.govbeilstein-journals.org

In other studies, quinoxaline-based organic sensitizers with vertical and horizontal conjugation between a triphenylamine (B166846) donor and the quinoxaline acceptor unit yielded power conversion efficiencies of 3.30% and 5.56%, respectively. case.edu This highlights the promise of the quinoxaline unit as an effective electron acceptor in organic sensitizers for DSSCs. case.edu Furthermore, the use of quinoxaline-based dyes with a dual donor, dual acceptor (DD-π-AA) framework has enabled the development of sensitizers that absorb light beyond 750 nm, pushing the boundaries of light harvesting in DSSCs. mdpi.com

| Dye Structure Type | Role of Quinoxaline | Achieved Power Conversion Efficiency (PCE) | Reference |

| D-A (Phenothiazine-Quinoxaline) | Electron Acceptor | 4.36% | researchgate.net |

| D-π-A (Triphenylamine-Quinoxaline) | Electron Acceptor | 5.56% | case.edu |

| DD-π-AA | π-Bridge | Broad NIR absorption | mdpi.com |

| Quinoxaline-dithienothiophene-benzothiadiazole | π-Bridge | 5.23–7.77% | nih.govbeilstein-journals.org |

Exploration of Nonlinear Optical (NLO) Properties

The push-pull electronic structure inherent in this compound, featuring an electron-donating quinoxaline moiety and a potent electron-accepting nitrophenyl group, makes it and its derivatives prime candidates for nonlinear optical (NLO) applications. Third-order NLO properties are particularly significant for applications in optical switching and data processing. teknoscienze.com

Studies on various quinoxaline derivatives have confirmed their significant NLO response. For instance, the third-order NLO properties of 3-substituted-5H- nih.govbeilstein-journals.orgtandfonline.comtriazolo[3',4':2,3] nih.govbeilstein-journals.orgtandfonline.comthiadiazino[5,6-b]quinoxaline derivatives were investigated, revealing a nonlinear refractive index on the order of 10⁻¹⁰ m²/W, making them suitable for optoelectronic modulators and switches. teknoscienze.com Similarly, investigations into pyrrolo[1,2-a]quinoxalines demonstrated competent non-resonant third-order optical susceptibility (χ⁽³⁾) values, highlighting their potential for further development. acrhem.org

Theoretical studies have also supported the NLO potential of these compounds. Density functional theory (DFT) calculations on certain quinoxaline derivatives have indicated excellent static hyperpolarizability (β₀), a key indicator of NLO activity. tandfonline.com Research on quinoxaline-fused acs.orgcarbohelicene derivatives revealed large first hyperpolarizability values, significantly exceeding that of the standard organic NLO molecule, urea. rsc.org Furthermore, the synthesis of D-π-A'-π-A chromophores with a quinoxaline core has led to materials with a high NLO coefficient (d₃₃) of up to 52 pm/V. mdpi.com

| Quinoxaline Derivative Class | NLO Property Investigated | Key Finding | Reference |

| Triazolo-thiadiazino-quinoxalines | Third-order nonlinear refractive index | Order of 10⁻¹⁰ m²/W | teknoscienze.com |

| Pyrrolo[1,2-a]quinoxalines | Third-order optical susceptibility (χ⁽³⁾) | Competent non-resonant values | acrhem.org |

| Quinoxaline-fused acs.orgcarbohelicenes | First hyperpolarizability (β) | ~190 times larger than urea | rsc.org |

| D-π-A'-π-A chromophores with quinoxaline core | NLO coefficient (d₃₃) | Up to 52 pm/V | mdpi.com |

Polymeric Materials with Enhanced Thermal, Chemical, and Electrical Properties

Polyquinoxalines (PQs) are a class of high-performance polymers known for their exceptional thermal and chemical stability. material-properties.orgunl.edu These properties stem from the rigid, aromatic backbone of the polymer chains. The versatility of PQ synthesis allows for the incorporation of various substituents, enabling the tuning of their properties for specific applications. unl.edu

Efforts to further enhance the thermal stability of polyquinoxalines have included the synthesis of poly(phenylquinoxaline-co-naphthoylenebenzimidazoles). researchgate.net Additionally, the introduction of acenaphthylene (B141429) groups into phenylquinoxaline compounds allows for thermal hardening, resulting in cross-linked structures with high thermal stability. researchgate.net Benzoxazines containing a quinoxaline core have also been developed, leading to thermosets with impressive thermal properties, including high glass transition temperatures (Tg) and decomposition temperatures. For example, a thermoset of 4,4′,4″,4‴-([6,6′-biquinoxaline]-2,2′,3,3′-tetrayl)tetraphenol (BQTP)/furfurylamine-based benzoxazine (B1645224) (BQTP-fu) exhibited a Tg of 418 °C and a 5% decomposition temperature of 430 °C. escholarship.org

The electrical properties of polyquinoxalines have also been a subject of investigation. Doping of polyquinoxalines, either through chemical reduction or protonation, can induce electrical conductivity. tandfonline.comtandfonline.com For instance, sodium-doped polyquinoxalines have shown conductivities in the range of 10⁻³ to 10⁻⁴ S cm⁻¹. acs.org The conductivity is influenced by the polymer structure and the doping level. tandfonline.com These materials are considered analogues of polyaniline and hold promise for applications in electronic transport. tandfonline.com

| Polymer Type | Key Property Enhancement | Example Value | Reference |

| Poly(phenylquinoxaline-co-naphthoylenebenzimidazoles) | Thermal Stability | High decomposition temperatures | researchgate.net |

| BQTP/furfurylamine-based benzoxazine thermoset | Thermal Stability | Tg = 418 °C, Td5% = 430 °C | escholarship.org |

| Sodium-doped Polyquinoxalines | Electrical Conductivity | 10⁻³–10⁻⁴ S cm⁻¹ | acs.org |

| Protonated Polyquinoxalines | Electrical Conductivity | Significant increase upon "hyperprotonation" | tandfonline.com |

Catalytic Applications

The nitrogen atoms in the quinoxaline ring possess lone pairs of electrons, making them effective ligands for coordinating with metal centers. This has led to the exploration of this compound and its derivatives in the field of catalysis.

Role as Ligands in Homogeneous and Heterogeneous Catalysis

Quinoxaline derivatives have been successfully employed as ligands in both homogeneous and heterogeneous catalysis. In homogeneous catalysis, rhodium complexes containing quinoxaline-based ligands have been used for the hydrogenation and hydrosilylation of quinoxalines. dicp.ac.cn Chiral quinoxaline ligands have also been utilized in iridium-catalyzed asymmetric hydrogenation of heteroarenes, leading to the synthesis of chiral tetrahydroquinolines and tetrahydroquinoxalines with high enantioselectivity. nih.gov

In the realm of heterogeneous catalysis, quinoxaline derivatives have been synthesized using various solid catalysts, highlighting the versatility of this compound class in catalytic reactions. nih.govresearchgate.net For instance, natural phosphate (B84403) has been shown to be an efficient heterogeneous catalyst for the synthesis of quinoxalines. nih.gov Furthermore, a nickel Schiff base complex anchored on MCM-41 has been used as a heterogeneous catalyst for the synthesis of quinoxaline derivatives. researchgate.net

The catalytic activity of coordination polymers based on quinoxaline ligands has also been demonstrated. A dinuclear Cu(II) coordination polymer incorporating a quinoxaline ligand was used for the catalytic reduction of 4-nitrophenol (B140041) to 4-aminophenol. kwasu.edu.ng This highlights the potential for designing novel catalytic materials based on the coordination chemistry of quinoxaline derivatives.

| Catalytic System | Type of Catalysis | Application | Reference |

| Rhodium-Quinoxaline Complexes | Homogeneous | Hydrogenation and hydrosilylation of quinoxalines | dicp.ac.cn |

| Iridium-Chiral Quinoxaline Complexes | Homogeneous | Asymmetric hydrogenation of heteroarenes | nih.gov |

| Natural Phosphate | Heterogeneous | Synthesis of quinoxalines | nih.gov |

| Nickel Schiff Base Complex on MCM-41 | Heterogeneous | Synthesis of quinoxaline derivatives | researchgate.net |

| Cu(II)-Quinoxaline Coordination Polymer | Heterogeneous | Reduction of 4-nitrophenol | kwasu.edu.ng |

Catalysts for Organic Transformations (e.g., Hydrogenation of Olefins)

Quinoxaline derivatives have demonstrated versatility in the realm of catalytic organic transformations. They are primarily utilized in two distinct ways: as ligands for catalytically active metal centers and as substrates in reactions that produce high-value chiral molecules. While some literature suggests the potential of quinoxaline derivatives to act as catalysts for reactions like the hydrogenation of olefins, specific studies detailing this compound in this role are not prominent. researchgate.net

However, a significant and well-documented application of this compound is its use as a substrate in asymmetric hydrogenation. This process is a cornerstone of modern synthetic chemistry for producing enantiomerically pure compounds, which are crucial in the pharmaceutical industry. The hydrogenation of the pyrazine (B50134) ring in 2-aryl-substituted quinoxalines, including this compound, yields chiral 1,2,3,4-tetrahydroquinoxalines. These products are valuable building blocks for the synthesis of bioactive molecules. lookchem.comwikipedia.org

The asymmetric hydrogenation of this compound to (S)-2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinoxaline has been successfully achieved using sophisticated iridium-based catalysts. lookchem.com These catalytic systems, often employing chiral diphosphine ligands like DIFLUORPHOS, exhibit high efficiency and enantioselectivity. lookchem.com This transformation highlights the role of the this compound framework in accessing structurally complex and stereochemically defined molecules through catalytic methods.

| Substrate | Catalytic System | Product | Significance of Transformation |

|---|---|---|---|

| This compound | Iridium-DIFLUORPHOS Complex | (S)-2-(4-Nitrophenyl)-1,2,3,4-tetrahydroquinoxaline | Synthesis of a valuable chiral building block for pharmaceuticals and bioactive compounds. lookchem.com |

Photocatalytic Applications

The unique electronic structure of nitrophenyl-substituted quinoxalines makes them suitable for photocatalytic applications. These compounds can absorb light and initiate chemical reactions, such as the degradation of organic pollutants. Research into complex derivatives of this compound has demonstrated significant photocatalytic activity under sunlight. rsc.org

A notable example is the spiroheterocyclic derivative, 7-nitro-2′-(4-nitrophenyl)-5′,6′,7′,7a′-tetrahydrospiro[indeno[1,2-b]quinoxaline-11,3′-pyrrolizine]-1′,1′(2′H)-dicarbonitrile (SIQPNO2) . This compound has been synthesized and shown to be an effective photocatalyst for the reduction and consequent degradation of various industrial dyes in an aqueous acetonitrile (B52724) solution when exposed to sunlight. researchgate.netrsc.org The presence of both the nitro-indenoquinoxaline core and the 2-(4-nitrophenyl) group is crucial for its photocatalytic efficiency. The compound on its own can effectively reduce dyes like Methylene Blue (MB), and its activity can be further influenced by combination with other materials. rsc.org

The photocatalytic reduction of several common dyes was achieved using SIQPNO2 under sunlight, demonstrating its potential for environmental remediation applications. rsc.org The efficiency of this process is highlighted by the time required for the degradation of the dyes, as detailed in the table below.

| Dye | Catalyst System | Reduction Time (minutes) |

|---|---|---|

| Methylene Blue (MB) | SIQPNO2 alone | 190 |

| SIQPNO2 with NIQ* | 64 | |

| Methyl Orange (MO) | SIQPNO2 | Data not specified |

| Brilliant Blue R (BBR) | SIQPNO2 | Data not specified |

| Rhodamine B (RhB) | SIQPNO2 | Data not specified |

*NIQ: 7-nitro-11H-indeno[1,2-b]quinoxalin-11-one

Biochemical and Pharmacological Research Applications of 2 4 Nitrophenyl Quinoxaline Derivatives: in Vitro and Mechanistic Studies

Elucidation of Antimicrobial Action Mechanisms (In Vitro)

Quinoxaline (B1680401) derivatives have demonstrated a broad spectrum of antimicrobial activities, and research has focused on understanding their mechanisms of action at a molecular level.

The antibacterial effects of quinoxaline derivatives are multifaceted. Some of these compounds are known to inhibit the growth of Gram-positive bacteria. mdpi.com The mode of action for some quinoxalines is associated with the inhibition of monoamine oxidase (MAO), an enzyme crucial for various bacterial functions. mdpi.com

Quinoxaline 1,4-di-N-oxides (QdNOs) represent a specific class of quinoxalines with potent antibacterial properties, particularly against anaerobic bacteria. nih.gov Their mechanism involves bioreduction of the N-oxide groups, which is essential for their antibacterial effect. nih.gov This process can lead to the generation of reactive oxygen species (ROS), causing oxidative stress and DNA damage within the bacterial cells. nih.govfrontiersin.org Studies have shown that treatment with QdNOs can lead to the elongation and filamentous morphology of bacteria, indicative of an SOS response to DNA damage. nih.gov

Furthermore, the antibacterial activity is not limited to the N-oxides. Modifications on the quinoxaline core, such as the introduction of specific side chains, can also confer antibacterial properties. nih.gov For instance, certain 2-substituted quinoxaline derivatives have shown activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. scholarsresearchlibrary.comnih.gov The presence of specific substituents can significantly influence the minimum inhibitory concentration (MIC) of these compounds. mdpi.comresearchgate.net

Table 1: In Vitro Antibacterial Activity of Selected Quinoxaline Derivatives

| Compound/Derivative | Bacterial Strain(s) | Observed Activity/Mechanism |

| Quinoxaline Derivatives | Micrococcus luteus, Pseudomonas aeruginosa | Strong inhibition, with some compounds showing MIC values of 62.5 mg/mL. researchgate.net |

| Quinoxaline 1,4-di-N-oxides (QdNOs) | Clostridium perfringens, Brachyspira hyodysenteriae | Inhibition of anaerobic bacteria through bioreduction and potential induction of oxidative stress. nih.gov |

| 2-Substituted Quinoxalines | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa | Broad-spectrum antibacterial activity. scholarsresearchlibrary.comnih.gov |

| Pyridyl-substituted Quinoxalines | Bacillus subtilis, Proteus mirabilis | Moderate to high antibacterial activity. mdpi.com |

This table is for illustrative purposes and represents a selection of findings. For specific MIC values and detailed experimental conditions, please refer to the cited literature.

The antifungal potential of quinoxaline derivatives has been extensively investigated, with a primary focus on the disruption of fungal cell membrane integrity. A key target in this context is ergosterol (B1671047), an essential sterol in fungal cell membranes that is absent in mammalian cells. bohrium.comnih.gov

Several studies have demonstrated that quinoxaline derivatives can inhibit the biosynthesis of ergosterol. bohrium.comnih.govcore.ac.uk The proposed mechanism involves the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway. bohrium.com By blocking this enzyme, these compounds disrupt the production of ergosterol, leading to a compromised cell membrane and ultimately, fungal cell death. bohrium.com This mechanism is similar to that of azole antifungal drugs. tandfonline.com

A range of quinoxaline derivatives have shown significant in vitro activity against various fungal pathogens, including Candida species, Aspergillus niger, and plant pathogenic fungi like Rhizoctonia solani. scholarsresearchlibrary.combohrium.comrsc.orgnih.govsemanticscholar.org The antifungal efficacy is often dependent on the specific chemical substitutions on the quinoxaline ring. bohrium.comsemanticscholar.org For instance, certain 6H-thiochromeno[3,4-b]quinoxaline derivatives have shown potent activity against Trichophyton rubrum. semanticscholar.org

Table 2: In Vitro Antifungal Activity and Ergosterol Inhibition by Quinoxaline Derivatives

| Compound/Derivative | Fungal Strain(s) | Key Findings |

| Various Quinoxaline Derivatives | Candida species | Significant antifungal activity, with some compounds showing MIC50 values ranging from 0.78 to 3.12 μg/mL. bohrium.com Inhibition of ergosterol biosynthesis by targeting 14α-demethylase (CYP51). bohrium.com |

| 3-hydrazinoquinoxaline-2-thiol | Candida species | Promising in vitro antifungal activity against various Candida species. nih.gov |

| Quinoxaline Derivatives | Rhizoctonia solani | Potent antifungal activity, with some compounds exhibiting EC50 values superior to the commercial fungicide azoxystrobin. rsc.org |

| 6H-thiochromeno[3,4-b] quinoxaline derivatives | Trichophyton rubrum | Potent antifungal activity with MIC values as low as 4 µg·ml-1 for some derivatives. semanticscholar.org |

This table is for illustrative purposes and represents a selection of findings. For specific MIC/EC50 values and detailed experimental conditions, please refer to the cited literature.

Investigation of Antitumor and Antiproliferative Mechanisms (In Vitro Cellular and Molecular Studies)

The anticancer properties of 2-(4-nitrophenyl)quinoxaline derivatives have been a major area of research, with studies revealing their ability to interfere with multiple cellular processes crucial for tumor growth and survival.

Receptor tyrosine kinases (RTKs) are key regulators of cellular processes such as proliferation, differentiation, and survival. Their dysregulation is a common feature in many cancers, making them attractive therapeutic targets. Quinoxaline derivatives have emerged as potent inhibitors of several RTKs, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and c-Met. nih.govnih.govrsc.orgscispace.comtandfonline.comnih.govnih.govnih.govlookchem.comnih.govresearchgate.netacs.org

VEGFR-2 plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.gov Several novel series of quinoxaline derivatives have been designed and synthesized as VEGFR-2 inhibitors. nih.govnih.govrsc.orgscispace.comtandfonline.com In vitro studies have shown that these compounds can potently inhibit VEGFR-2 kinase activity, with some derivatives exhibiting IC50 values in the nanomolar range, comparable to or even exceeding the potency of established inhibitors like sorafenib. nih.govnih.govtandfonline.com This inhibition of VEGFR-2 is often correlated with the antiproliferative activity of these compounds against various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells. nih.govnih.govrsc.orgscispace.comtandfonline.com

The c-Met proto-oncogene encodes another RTK that, when overexpressed or mutated, is associated with poor prognosis in several human cancers. nih.gov Quinoxaline derivatives have been developed as specific inhibitors of c-Met kinase. nih.govlookchem.comnih.gov These compounds have demonstrated potent inhibitory activity against the c-Met kinase enzyme in vitro and have shown efficacy in c-Met overexpressing cancer cell lines. nih.govlookchem.com

Table 3: Inhibition of Tyrosine Kinases by Quinoxaline Derivatives

| Derivative Class | Target Kinase | In Vitro Activity Highlights |

| bohrium.comnih.govnih.govtriazolo[4,3-a]quinoxaline derivatives | VEGFR-2 | IC50 values ranging from 3.4 to 6.8 nM against VEGFR-2. nih.gov |

| triazolo[4,3-a]quinoxaline-based compounds | VEGFR-2 | Compound 14a showed an IC50 of 3.2 nM, comparable to sorafenib. nih.gov |

| Quinoxaline-2(1H)-ones | VEGFR-2 | Compound 11g exhibited an IC50 of 0.75 μM against VEGFR-2. rsc.org |

| 3-methylquinoxaline-based derivatives | VEGFR-2 | Compound 17b was the most potent inhibitor with an IC50 of 2.7 nM. scispace.com |

| bis( bohrium.comnih.govnih.govtriazolo)[4,3-a:3',4'-c]quinoxaline derivatives | VEGFR-2 | Compound 23j displayed an IC50 of 3.7 nM against VEGFR-2. tandfonline.com |

| Novel quinoxaline derivatives | c-Met Kinase | Potent inhibitory activity against c-Met kinase enzyme. nih.govlookchem.com |

This table is for illustrative purposes and represents a selection of findings. For specific IC50 values and detailed experimental conditions, please refer to the cited literature.

A hallmark of effective anticancer agents is their ability to induce apoptosis (programmed cell death) and/or cause cell cycle arrest in cancer cells. Numerous studies have shown that this compound derivatives can trigger these events through various molecular mechanisms. frontiersin.orgnih.govnih.govtandfonline.comnih.govnih.govnih.govresearchgate.nettandfonline.comrsc.orgnih.govrsc.org

Several quinoxaline derivatives have been found to induce apoptosis in cancer cell lines such as HepG2 and PC-3. nih.govnih.govtandfonline.com This is often accompanied by an increase in the expression of pro-apoptotic proteins like Bax and a decrease in the expression of anti-apoptotic proteins like Bcl-2, leading to an increased Bax/Bcl-2 ratio. nih.govnih.govtandfonline.comtandfonline.com Furthermore, these compounds can activate the caspase cascade, a family of proteases that execute apoptosis. Specifically, increases in the levels of initiator caspase-9 and effector caspase-3 have been observed following treatment with certain quinoxaline derivatives. nih.govnih.govtandfonline.comtandfonline.comrsc.org

In addition to inducing apoptosis, many quinoxaline derivatives can modulate the cell cycle, causing an arrest at specific phases, thereby preventing cancer cell proliferation. frontiersin.orgnih.govnih.govnih.govresearchgate.nettandfonline.comrsc.orgnih.govrsc.org The G2/M phase is a common checkpoint at which these compounds exert their effects. nih.govnih.govtandfonline.comnih.govnih.govresearchgate.netnih.govrsc.org Some derivatives have also been shown to cause cell cycle arrest at the G0/G1 or S phase. frontiersin.orgtandfonline.comrsc.org The mechanism of cell cycle arrest can involve the modulation of key regulatory proteins, such as the inhibition of cyclin B expression. nih.govresearchgate.net

Table 4: Apoptosis Induction and Cell Cycle Modulation by Quinoxaline Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Mechanism of Action |

| Compound 25d ( bohrium.comnih.govnih.govtriazolo[4,3-a]quinoxaline derivative) | HepG2 | Induces apoptosis; arrests cell cycle at G2/M phase; increases Bax/Bcl-2 ratio, caspase-3, and caspase-9 levels. nih.gov |

| Quinoxaline 1,4-dioxide derivatives (BPQ, AMQ) | T-84 (human colon cancer) | Induces G2/M cell cycle arrest and/or apoptosis; inhibits cyclin B expression. nih.govresearchgate.net |

| Compound 14a (triazolo[4,3-a]quinoxaline-based) | HepG2 | Causes apoptosis and G2/M phase cell cycle arrest; increases caspase-3, caspase-9, and Bax/Bcl-2 ratio. nih.gov |

| Compound 23j (bis( bohrium.comnih.govnih.govtriazolo)[4,3-a:3',4'-c]quinoxaline) | HepG2 | Induces apoptosis (40.12% of cells); arrests cell growth at G2/M phase. tandfonline.com |

| Quinoxaline-based derivative (Compound IV) | PC-3 (prostate cancer) | Induces apoptosis and S phase cell cycle arrest; upregulates p53, caspase-3, caspase-8 and downregulates Bcl-2. tandfonline.com |

| Compound 3b (2-substituted-quinoxaline derivative) | MCF-7 | Induces cell cycle arrest at G1 and G2/M transitions and triggers apoptosis. rsc.org |

| Compound 12 (novel quinoxaline derivative) | Human cancer cell lines | Induces G2/M phase arrest and apoptosis; up-regulates p21. nih.gov |

This table is for illustrative purposes and represents a selection of findings. For detailed experimental data, please refer to the cited literature.

The microtubule network, composed of tubulin polymers, is essential for maintaining cell structure, intracellular transport, and, most critically, the formation of the mitotic spindle during cell division. mdpi.com Disruption of tubulin polymerization is a clinically validated strategy for cancer chemotherapy. Several quinoxaline derivatives have been identified as potent inhibitors of tubulin polymerization, placing them in the category of microtubule-targeting agents. nih.govmdpi.comresearchgate.netacs.orgplos.orgacs.orgtandfonline.comnih.govresearchgate.net